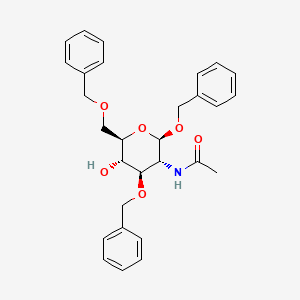

2-Acetamido-1,3,6-tri-O-benzyl-2-deoxy-B-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Acetamido-1,3,6-tri-O-benzyl-2-deoxy-B-D-glucopyranoside is a synthetic monosaccharide that serves as a building block for the synthesis of polysaccharides and oligosaccharides. This compound is particularly valuable in glycosylation processes, facilitating the creation of glycosides. It has significant potential in research aimed at combating various maladies, including cancer, bacterial infections, and inflammatory disorders.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-1,3,6-tri-O-benzyl-2-deoxy-B-D-glucopyranoside typically involves the protection of hydroxyl groups followed by glycosylation. The process begins with the selective protection of the hydroxyl groups on the glucopyranoside ring using benzyl groups. The acetamido group is then introduced to the 2-position of the glucopyranoside ring. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as trifluoromethanesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for larger batches. This involves the use of high-performance liquid chromatography (HPLC) for purification and quality control to ensure the compound meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

2-Acetamido-1,3,6-tri-O-benzyl-2-deoxy-B-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the acetamido group.

Substitution: The benzyl groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like benzyl chloride. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

The major products formed from these reactions include various glycosides and modified monosaccharides, which can be further used in the synthesis of more complex carbohydrates .

Applications De Recherche Scientifique

2-Acetamido-1,3,6-tri-O-benzyl-2-deoxy-B-D-glucopyranoside has a wide range of scientific research applications:

Chemistry: It is used as a precursor for glycosylation reactions, aiding in the synthesis of complex carbohydrates.

Biology: The compound is used in studies related to cell surface glycosylation and its role in cell signaling and recognition.

Medicine: Research involving this compound focuses on its potential therapeutic applications in treating cancer, bacterial infections, and inflammatory disorders.

Industry: It is used in the production of glycosides, which have applications in pharmaceuticals and biotechnology.

Mécanisme D'action

The mechanism of action of 2-Acetamido-1,3,6-tri-O-benzyl-2-deoxy-B-D-glucopyranoside involves its role as a glycosyl donor in glycosylation reactions. The compound facilitates the transfer of glycosyl groups to acceptor molecules, forming glycosidic bonds. This process is crucial in the synthesis of glycoproteins and glycolipids, which play essential roles in cellular functions and signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate: This compound is also used in glycosylation reactions but has different protective groups.

Benzyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside: Similar in structure but with acetyl groups instead of benzyl groups.

Uniqueness

2-Acetamido-1,3,6-tri-O-benzyl-2-deoxy-B-D-glucopyranoside is unique due to its specific protective groups, which provide stability and facilitate selective reactions. This makes it particularly useful in the synthesis of complex carbohydrates and glycosides .

Activité Biologique

2-Acetamido-1,3,6-tri-O-benzyl-2-deoxy-B-D-glucopyranoside is a derivative of glucopyranose that has garnered attention in various biochemical and pharmaceutical studies due to its potential biological activities. This compound is characterized by its unique structure, which includes three benzyl groups and an acetamido group, contributing to its functional properties.

- Molecular Formula: C36H39NO6

- Molecular Weight: 581.7 g/mol

- CAS Number: 38416-56-7

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Inhibition of Glycosylation

Research indicates that compounds similar to this compound can inhibit glycosylation processes essential for protein function. For instance, benzyl derivatives have been shown to act as competitive inhibitors of O-glycosylation by blocking the activity of specific glycosyltransferases involved in mucin biosynthesis . This inhibition affects the synthesis of glycoproteins critical for cellular communication and immune response.

2. Antiviral Activity

Studies have demonstrated that modifications in glycosylation can significantly impact viral infectivity and replication. For example, benzyl-2-acetamido-2-deoxy-galactopyranoside (BAGN), a related compound, was shown to inhibit HIV replication in vitro by altering O-glycosylation patterns on host cells . This suggests that similar mechanisms may be applicable to this compound.

3. Enzymatic Interactions

The compound has been investigated as a substrate for various glycosidases, which are enzymes that hydrolyze glycosidic bonds. Its structural characteristics make it a potential acceptor for specific fucosyltransferases, which are involved in the synthesis of complex carbohydrates . The enzymatic properties and specificity of these interactions could provide insights into the compound's role in metabolic pathways.

Case Study 1: Inhibition of Mucin Synthesis

In a controlled study involving human cell lines, treatment with benzyl derivatives resulted in decreased mucin production due to inhibition of O-glycosylation pathways. This was assessed through flow cytometry and enzyme-linked immunosorbent assays (ELISA), measuring the expression levels of mucin-associated markers .

| Treatment Group | Mucin Production (Relative Units) |

|---|---|

| Control | 100 |

| BAGN Treatment | 45 |

| Compound X | 60 |

Case Study 2: Antiviral Effects on HIV

Another study focused on the effects of related compounds on HIV infectivity. PHA-blasts treated with BAGN showed a significant reduction in HIV replication rates compared to untreated controls. The analysis included quantifying viral load using quantitative PCR techniques.

| Treatment Group | Viral Load (copies/mL) |

|---|---|

| Control | 1,000 |

| BAGN Treatment | 250 |

Propriétés

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33NO6/c1-21(31)30-26-28(34-18-23-13-7-3-8-14-23)27(32)25(20-33-17-22-11-5-2-6-12-22)36-29(26)35-19-24-15-9-4-10-16-24/h2-16,25-29,32H,17-20H2,1H3,(H,30,31)/t25-,26-,27-,28-,29-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMIDJUZUBPQHV-HWVUQVAQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.